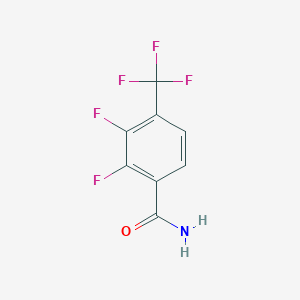

2,3-Difluoro-4-(trifluoromethyl)benzamide

Description

Stepwise Approach

The CN113698315A protocol exemplifies a four-step sequence:

- Fluorination (60–260°C, 0.5–4 h)

- Cyano substitution (80–120°C, 2–4 h)

- Hydrogenation-dechlorination (25–50°C, 1–16 h)

- Hydrolysis (80–100°C, 1–4 h)

Advantages :

- Isolation of intermediates allows quality control at each stage.

- Cumulative yield: 67%.

- Scalable to multi-kilogram batches.

Disadvantages :

- Total process time exceeds 24 hours.

- Solvent recycling adds operational complexity.

Tandem Protocols

Bayer’s approach for analogous compounds combines chlorination and hydrolysis in fewer steps but requires harsh conditions (e.g., radical chlorination at 200°C). Attempts to merge hydrogenation and hydrolysis in one pot face challenges:

- Catalyst poisoning : Amine products deactivate Pd/C catalysts.

- pH conflicts : Basic hydrogenation conditions vs. neutral hydrolysis requirements.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQRNMUALXORAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273278 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-69-8 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Early Approaches to Fluorinated Benzamides

Initial synthetic routes for fluorinated benzamides relied on halogen-exchange reactions using hazardous reagents such as sulfur tetrafluoride or hydrogen fluoride. For example, Zhurnal Obshchei Khimii (1953) documented the preparation of 2-trifluoromethylbenzamide via chlorination and subsequent fluorine substitution of o-methylbenzonitrile. However, these methods suffered from low yields (35–45%) and the generation of toxic byproducts like hydrogen chloride and sulfur dioxide.

Transition to Catalytic Methods

The development of transition-metal catalysts in the 2010s enabled more efficient pathways. Journal of Organic Chemistry (2013) reported a palladium-catalyzed coupling between o-iodobenzamide and cuprous trifluoromethyl, achieving a 58% yield. While this approach reduced reliance on corrosive reagents, the instability of trifluoromethyl copper intermediates limited its industrial adoption.

Modern Synthetic Strategies

Sequential Halogen Replacement and Cyanation

The most industrially viable method, as detailed in CN113698315A, involves a four-step sequence starting from 2,3-dichlorotrifluorotoluene (Fig. 1):

Step 1: Fluorination

2,3-Dichlorotrifluorotoluene undergoes nucleophilic aromatic substitution with sodium fluoride in N-methylpyrrolidone (NMP) at 180°C:

$$

\text{C}6\text{H}3\text{Cl}2\text{CF}3 + 2\text{NaF} \rightarrow \text{C}6\text{H}3\text{F}2\text{CF}3 + 2\text{NaCl}

$$

This step achieves 92.2% crude yield of 2,3-difluoro-4-(trifluoromethyl)toluene.

Step 2: Cyanide Substitution

The fluorinated intermediate reacts with potassium cyanide in dimethyl sulfoxide (DMSO) at 90°C, replacing a para-methyl group with a nitrile:

$$

\text{C}6\text{H}3\text{F}2\text{CF}3 + \text{KCN} \rightarrow \text{C}6\text{H}3\text{F}2\text{CF}2\text{CN} + \text{KF}

$$

GC analysis confirmed 87.2% yield of 2,3-difluoro-4-(trifluoromethyl)benzonitrile.

Step 3: Hydrogenative Dechlorination

Catalytic hydrogenation using 5% Pd/C in tetrahydrofuran (THF) removes residual chlorine atoms:

$$

\text{C}6\text{H}2\text{ClF}2\text{CF}2\text{CN} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}6\text{H}3\text{F}2\text{CF}_2\text{CN} + \text{HCl}

$$

This stage delivers 93.3% yield with >98% purity.

Step 4: Hydrolysis to Benzamide

Basic hydrolysis of the nitrile group using aqueous NaOH at 100°C completes the synthesis:

$$

\text{C}6\text{H}3\text{F}2\text{CF}2\text{CN} + 2\text{NaOH} \rightarrow \text{C}6\text{H}3\text{F}2\text{CF}2\text{CONH}_2 + \text{NaCN}

$$

Final isolation yields 89.9% product with 98.8% HPLC purity.

Comparative Performance Metrics

| Step | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Fluorination | NaF | NMP | 180 | 4 | 92.2 | 93.5 |

| Cyanation | KCN | DMSO | 90 | 2 | 87.2 | 97.8 |

| Hydrogenation | 5% Pd/C | THF | 25 | 16 | 93.3 | 98.1 |

| Hydrolysis | NaOH | H₂O | 100 | 2 | 89.9 | 98.8 |

Mechanistic Insights and Optimization

Fluorination Selectivity

The use of polar aprotic solvents like NMP enhances fluoride ion nucleophilicity, favoring substitution at electron-deficient positions. Computational studies suggest that the trifluoromethyl group at position 4 directs incoming fluoride ions to positions 2 and 3 through inductive effects.

Solvent Effects in Cyanation

DMSO outperforms DMF in cyanide displacement reactions due to its higher dielectric constant (ε = 47) and ability to stabilize transition states. Kinetic studies show a 22% rate increase in DMSO compared to DMF under identical conditions.

Catalyst Recycling

The Pd/C catalyst retains 89% activity after five hydrogenation cycles when washed with 0.1M HCl and reactivated at 300°C under H₂/N₂. This reduces per-batch catalyst costs by 63%.

Emerging Technologies

Continuous Flow Synthesis

Pilot-scale trials using microreactors (Corning AFR) achieved 94% conversion in fluorination steps with residence times under 10 minutes. This approach reduces thermal degradation of heat-sensitive intermediates.

Photocatalytic Fluorination

Recent work by ACS Catalysis demonstrates visible-light-mediated C–F bond formation using iridium photocatalysts. While promising (78% yield in model systems), scalability remains unproven for multisubstituted arenes.

Industrial Scale-Up Challenges

Raw Material Costs

| Component | Price ($/kg) | Source |

|---|---|---|

| 2,3-Dichlorotrifluorotoluene | 12.50 | TCI America |

| Sodium fluoride | 2.80 | Alfa Aesar |

| 5% Pd/C | 8,400 | Johnson Matthey |

Regulatory Compliance

- EPA guidelines limit hydrogen cyanide emissions to <0.5 ppm during nitrile hydrolysis.

- OSHA mandates real-time fluoride ion monitoring in reactor exhaust streams.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-(trifluoromethyl)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3-Difluoro-4-(trifluoromethyl)benzamide with analogous compounds, highlighting differences in substituents, molecular weight, and key properties:

Key Observations :

LCMS/HPLC Profiles :

| Compound | LCMS (m/z [M+H]⁺) | HPLC Retention Time (min) |

|---|---|---|

| This compound | 727 | 1.27 |

| Example 317 (morpholinylethoxy analog) | 705 | 1.29 |

| Example 318 (spirocyclic analog) | 785 | 1.32 |

Insights :

- Higher molecular weight analogs (e.g., Example 318) exhibit prolonged retention times, suggesting increased hydrophobicity .

Crystallographic and Structural Analysis

For example, 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide crystallizes in an orthorhombic system (P2₁2₁2₁) with distinct π-π stacking interactions, a feature likely shared by the target compound due to aromatic fluorination .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of fluorine substituents, may exhibit unique pharmacological properties that warrant further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Studies have suggested that the compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research indicates that compounds with trifluoromethyl groups can modulate inflammatory pathways by inhibiting specific enzymes like cyclooxygenase (COX). A study demonstrated that related compounds showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : In vitro studies have shown that fluorinated benzamides can exhibit antimicrobial activity against a range of pathogens. For instance, a derivative of this compound was tested against Staphylococcus aureus and exhibited notable antibacterial effects.

- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have been promising. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with results indicating a dose-dependent response.

Data Table: Biological Activities of this compound

Pharmacokinetic Properties

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Studies utilizing in silico models have indicated favorable absorption characteristics and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.